BAY-8400

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

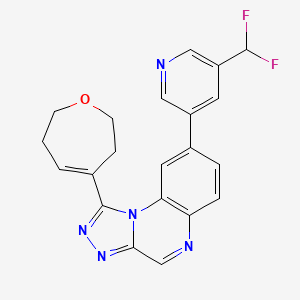

8-[5-(difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2N5O/c22-20(23)16-8-15(10-24-11-16)14-3-4-17-18(9-14)28-19(12-25-17)26-27-21(28)13-2-1-6-29-7-5-13/h2-4,8-12,20H,1,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKHYZXUMVNCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC(=C1)C2=NN=C3N2C4=C(C=CC(=C4)C5=CC(=CN=C5)C(F)F)N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2N5O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of BAY-8400: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8400 is a potent and selective, orally bioavailable small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3][4] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for the repair of DNA double-strand breaks (DSBs).[2][5] By inhibiting DNA-PK, this compound compromises the ability of cancer cells to repair DNA damage, leading to increased cell death, particularly when combined with DNA-damaging agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, and provides insights into the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of DNA-PK and the NHEJ Pathway

The primary mechanism of action of this compound is the direct inhibition of the catalytic subunit of DNA-PK (DNA-PKcs).[1][2] In response to DNA double-strand breaks, the Ku70/Ku80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[5] This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates multiple downstream targets to facilitate the ligation and repair of the broken DNA strands.

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of DNA-PKcs and preventing the phosphorylation of its substrates. This blockade of DNA-PK activity effectively stalls the NHEJ repair pathway, leading to the accumulation of unrepaired DSBs. The persistence of these breaks triggers cell cycle arrest and ultimately induces apoptosis, a form of programmed cell death.

The therapeutic strategy for this compound centers on its ability to sensitize cancer cells to DNA-damaging therapies, such as radiotherapy and certain chemotherapeutics.[1][2] By disabling a key DNA repair pathway, this compound enhances the cytotoxic effects of these agents, leading to a synergistic anti-tumor response.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | Endpoint | Value | Reference |

| Biochemical Assay | DNA-PK | IC50 | 81 nM | [1][3][4] |

| Cellular Mechanistic Assay (γH2AX) | HT-144 (ATM-negative melanoma) | IC50 | 69 nM | [1] |

| Antiproliferative Assay | HT-29 (colon cancer) | IC50 (monotherapy) | 2540 nM | [1] |

| Antiproliferative Assay | HT-29 (in combination with Bleomycin) | IC50 | 358 nM | [1] |

Table 2: Kinase Selectivity Profile of this compound (Biochemical IC50)

| Kinase | IC50 (nM) | Selectivity vs. DNA-PK (fold) | Reference |

| DNA-PK | 81 | 1 | [1][4] |

| PI3Kβ | 117 | 1.4 | [4] |

| ATR | 394 | 4.9 | [4] |

| mTOR | 1910 | 23.6 | [4] |

| ATM | 19300 | >238 | [4] |

Table 3: In Vivo Pharmacokinetic and Efficacy Data

| Parameter | Species | Value | Conditions | Reference |

| Oral Bioavailability | Rat | 22% | - | [1] |

| Plasma Protein Binding (unbound fraction) | Mouse | 49% | - | [1] |

| Antitumor Efficacy | Mouse (LNCaP xenograft) | Increased antitumor efficacy | 150 mg/kg, p.o. in combination with PSMA-targeted thorium-227 conjugate | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

DNA-PK Biochemical Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified DNA-PK.

Methodology:

-

Reaction Setup: The assay is typically performed in a microplate format. Each well contains a reaction buffer with purified DNA-PK enzyme, a specific peptide substrate, and ATP.

-

Inhibitor Addition: this compound is added at various concentrations to the reaction wells. A control with no inhibitor (DMSO vehicle) is included.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using a phosphospecific antibody that recognizes the phosphorylated substrate, coupled with a detection system such as fluorescence or luminescence.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular γH2AX Mechanistic Assay

The phosphorylation of the histone variant H2AX to form γH2AX is a sensitive biomarker for the presence of DNA double-strand breaks and the inhibition of their repair.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., HT-144) are cultured in microplates. The cells are treated with a DNA-damaging agent to induce DSBs, followed by the addition of this compound at various concentrations.

-

Cell Fixation and Permeabilization: After a set incubation period, the cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.

-

Immunostaining: The cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye like DAPI.

-

Imaging and Quantification: The cells are imaged using a high-content imaging system or a fluorescence microscope. The intensity of the γH2AX fluorescence signal within the nucleus is quantified for a large number of cells at each inhibitor concentration.

-

Data Analysis: The IC50 value is calculated based on the concentration-dependent decrease in the γH2AX signal, indicating the inhibition of DNA-PK-mediated repair.

In Vivo Tumor Xenograft Study

This protocol outlines the assessment of this compound's antitumor efficacy in a preclinical animal model.

Methodology:

-

Tumor Cell Implantation: Human cancer cells (e.g., LNCaP prostate cancer cells) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, this compound alone, DNA-damaging agent alone, combination of this compound and DNA-damaging agent).

-

Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., 150 mg/kg daily).[1][2] The DNA-damaging agent (e.g., a targeted radionuclide) is administered according to its specific protocol.

-

Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a set time point. The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the different treatment groups. Statistical analysis is performed to determine the significance of the observed effects.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

BAY-8400: A Technical Whitepaper on a Novel Selective DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in DNA repair makes it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents. This document provides a comprehensive technical overview of BAY-8400, a potent and selective, orally bioavailable inhibitor of DNA-PK. We detail its mechanism of action, preclinical biochemical and cellular activity, pharmacokinetic profile, and synergistic efficacy in combination with targeted radioligand therapies. This guide includes structured data tables for quantitative analysis and detailed experimental protocols for key assays, offering valuable insights for researchers in oncology and drug development.

Introduction to DNA-PK and the Rationale for Inhibition

Eukaryotic cells have evolved two major pathways to repair lethal DNA double-strand breaks: the precise, template-driven homologous recombination (HR) and the rapid, but more error-prone, non-homologous end joining (NHEJ).[1][2] The NHEJ pathway is active throughout the cell cycle and is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the DNA-PK catalytic subunit (DNA-PKcs).[1][3] The assembled DNA-PK complex orchestrates the processing and ligation of the DNA ends, making DNA-PKcs an essential component of this repair process.[1][3]

Many cancer therapies, including radiotherapy and certain chemotherapies, function by inducing extensive DNA damage, particularly DSBs. Tumors can develop resistance by upregulating DNA repair pathways like NHEJ. Therefore, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to these treatments, enhancing their therapeutic efficacy. This compound emerged from a lead optimization program designed to develop a potent and highly selective DNA-PK inhibitor for use in combination cancer therapies.[1][4]

Mechanism of Action of this compound

This compound selectively inhibits the kinase activity of the DNA-PKcs. By blocking the catalytic function of this enzyme, this compound prevents the phosphorylation of downstream targets and the autophosphorylation of DNA-PKcs itself, which is required for the successful completion of the NHEJ pathway.[1][5] This disruption of DSB repair leads to the accumulation of DNA damage, ultimately triggering cell death, particularly when administered alongside a DNA-damaging agent.

Preclinical Profile of this compound

This compound has been extensively characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties.

In Vitro Potency and Selectivity

This compound is a potent inhibitor of DNA-PK with excellent selectivity against other related kinases in the PI3K-related kinase (PIKK) family, such as ATM, ATR, and mTOR. This high selectivity minimizes off-target effects, which is a desirable characteristic for a therapeutic agent.[1][6]

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | IC50 Value (nM) | Source(s) |

|---|---|---|

| Biochemical Assays | ||

| DNA-PK | 81 | [1][6] |

| PI3Kβ | 117 | [6] |

| ATR | 394 | [6] |

| mTOR | 1910 | [6] |

| ATM | 19300 | [6] |

| Cellular Mechanistic Assay |

| γH2AX (HT-144 cells) | 69 |[1] |

Pharmacokinetic and ADME Profile

Pharmacokinetic studies demonstrate that this compound has properties suitable for oral administration, including useful aqueous solubility and oral bioavailability across multiple species.[1][7]

Table 2: Summary of Pharmacokinetic and ADME Properties of this compound

| Parameter | Species | Value | Source(s) |

|---|---|---|---|

| ADME | |||

| Caco-2 Permeability (Papp A→B) | In Vitro | 305 nm/s | [1] |

| Caco-2 Efflux Ratio | In Vitro | 0.7 | [1] |

| hERG Inhibition | In Vitro | IC50 > 10 µM | [1][4] |

| CYP3A4 Inhibition | Human | IC50 = 15 µM (competitive) | [1][6] |

| Other CYP Inhibition (1A2, 2C8, 2C9, 2D6) | Human | No inhibition up to 20 µM | [1][6] |

| Metabolic Stability (Fmax) | |||

| Hepatocytes (90 min) | Human | 54% | [1] |

| Hepatocytes (90 min) | Rat | 60% | [1] |

| Hepatocytes (90 min) | Mouse | 28% | [1] |

| Pharmacokinetics | |||

| Plasma Protein Binding (fu) | Mouse | 49% | [1][4] |

| Blood Clearance (IV) | Rat | 2.2 L/h/kg | [1] |

| Blood Clearance (IV) | Mouse | 8.1 L/h/kg | [1] |

| Volume of Distribution (Vd, IV) | Rat | 1.8 L/kg | [1] |

| Volume of Distribution (Vd, IV) | Mouse | 3.7 L/kg | [1] |

| Half-life (t½, IV) | Rat | 0.84 h | [1] |

| Half-life (t½, IV) | Mouse | 0.68 h | [1] |

| Oral Bioavailability (F) | Rat | 22% | [1] |

| Half-life (t½, Oral) | Rat | 4.0 h |[1] |

Preclinical In Vivo Efficacy

The therapeutic potential of this compound was evaluated in combination with a DNA-damaging agent. Specifically, it was tested with a PSMA-targeted thorium-227 conjugate (a targeted alpha therapy) in a prostate cancer xenograft model. The combination resulted in significant synergistic antitumor efficacy compared to either agent alone.[1]

Table 3: In Vivo Antitumor Efficacy in LNCaP Xenograft Model

| Treatment Group | Dose / Schedule | T/Carea Ratio* | Source(s) |

|---|---|---|---|

| Isotype Control | 150 kBq/kg, single injection | 0.79 | [1] |

| PSMA-TTC (BAY 2315497) | 150 kBq/kg, single injection | Not specified | [1] |

| This compound + PSMA-TTC | 150 mg/kg this compound (daily, oral) + PSMA-TTC | 0.22 | [1] |

*T/Carea: Ratio of the area under the tumor growth curve for the treated (T) vs. control (C) group.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key assays used in the characterization of this compound.

Biochemical DNA-PK Activity Assay (TR-FRET)

This assay quantitatively measures the kinase activity of DNA-PK by detecting the phosphorylation of a specific substrate.

-

Principle : A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. A biotinylated peptide substrate is phosphorylated by DNA-PK in the presence of ATP. The reaction is stopped, and a Europium-labeled anti-phospho-serine/threonine antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor) are added.

-

Procedure :

-

Dispense DNA-PK enzyme, biotinylated peptide substrate, and activating DNA into a 384-well assay plate.

-

Add serial dilutions of this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a solution containing ATP and MgCl2.

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction by adding EDTA.

-

Add the detection mix (Europium-labeled antibody and streptavidin-APC) and incubate for 60 minutes.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis : The ratio of the emissions (665 nm / 620 nm) is calculated. IC50 values are determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Cellular γH2AX Phosphorylation Assay

This cell-based assay measures the inhibition of a key pharmacodynamic biomarker of the DNA damage response. Phosphorylation of H2AX to form γH2AX is one of the earliest events following a DSB and is mediated by PIKKs including DNA-PK.

References

BAY-8400: A Technical Overview of its Role as a Selective DNA-PK Inhibitor in the Non-Homologous End Joining Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BAY-8400, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The document outlines its mechanism of action within the non-homologous end joining (NHEJ) pathway, presents key quantitative data from preclinical studies, details experimental methodologies, and visualizes the relevant biological and experimental frameworks.

Introduction to this compound and the NHEJ Pathway

Eukaryotic cells have evolved two primary mechanisms to repair DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. These are the high-fidelity homologous recombination (HR) pathway, active during the S and G2 phases of the cell cycle, and the faster, more error-prone non-homologous end joining (NHEJ) pathway, which is active throughout the cell cycle[1]. The NHEJ pathway is critical for cell survival but its inherent lack of precision can lead to genomic instability, a hallmark of cancer.

The DNA-dependent protein kinase (DNA-PK) is a pivotal component of the NHEJ pathway[1]. It is recruited to the sites of DSBs by the Ku70/Ku80 heterodimer. Upon recruitment, the catalytic subunit of DNA-PK (DNA-PKcs) is activated, initiating a signaling cascade that leads to the processing and ligation of the broken DNA ends[1][2][3]. Given its central role in DNA repair, DNA-PK has emerged as a promising therapeutic target in oncology. Inhibition of DNA-PK can potentiate the effects of DNA-damaging agents, such as radiotherapy and certain chemotherapeutics, by preventing the repair of induced DSBs.

This compound is an orally active and selective small molecule inhibitor of DNA-PK[4][5][6]. It was identified through extensive lead optimization of a triazoloquinoxaline scaffold, which initially showed inhibitory activity against ATR, ATM, and DNA-PK[1][7]. This compound has demonstrated synergistic anti-tumor efficacy when used in combination with targeted alpha therapies in preclinical models[1][7].

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of DNA-PKcs. By doing so, it stalls the NHEJ pathway at a critical juncture, preventing the repair of DSBs. This leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells that are often more reliant on specific DNA repair pathways due to other genetic defects. The inhibition of DNA-PK by this compound has been shown to sensitize cancer cells to the effects of DNA-damaging agents[1][7].

Below is a diagram illustrating the role of this compound within the canonical NHEJ pathway.

Quantitative Preclinical Data for this compound

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay Details | Reference |

| DNA-PK IC50 | 81 nM | Biochemical assay | [1][4][6] |

| Cellular γH2AX IC50 | 69 nM | HT-144 cells | [1] |

| hERG IC50 | >10 µM | Patch clamp assay | [1][7] |

Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound

| Species | Parameter | Value | Conditions | Reference |

| Human | Predicted Fmax | 54% | Hepatocytes, 90 min incubation | [1] |

| Rat | Predicted Fmax | 60% | Hepatocytes, 90 min incubation | [1] |

| Mouse | Predicted Fmax | 28% | Hepatocytes, 90 min incubation | [1] |

| Rat | Blood Clearance | 2.2 L/h/kg | 0.3 mg/kg IV | [1][7] |

| Mouse | Blood Clearance | 8.1 L/h/kg | 0.3 mg/kg IV | [1][7] |

| Rat | Volume of Distribution | 1.8 L/kg | 0.3 mg/kg IV | [1] |

| Mouse | Volume of Distribution | 3.7 L/kg | 0.3 mg/kg IV | [1] |

| Rat | Half-life (t1/2) | 0.84 h | 0.3 mg/kg IV | [1] |

| Mouse | Half-life (t1/2) | 0.68 h | 0.3 mg/kg IV | [1] |

| Rat | Oral Bioavailability | 22% | - | [1] |

| Rat | Oral Half-life (t1/2) | 4 h | - | [1] |

| Mouse | Plasma Protein Binding | 49% | - | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro DNA-PK Inhibition Assay (Biochemical)

The biochemical potency of this compound against DNA-PK was determined using a standard in vitro kinase assay. While the specific protocol for this compound is proprietary, a general workflow for such an assay is as follows:

Cellular γH2AX Assay

The cellular activity of this compound was assessed by measuring the inhibition of γH2AX formation, a marker of DNA double-strand breaks. The assay was performed in HT-144 cells.

-

Cell Culture: HT-144 cells were cultured under standard conditions.

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Induction of DNA Damage: DNA DSBs were induced, typically by ionizing radiation.

-

Immunofluorescence: Cells were fixed, permeabilized, and stained with an antibody specific for phosphorylated H2AX (γH2AX).

-

Analysis: The levels of γH2AX foci were quantified using high-content imaging or flow cytometry to determine the IC50 value.

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in a human prostate tumor xenograft model.

-

Animal Model: Severe combined immunodeficient (SCID) mice were used.

-

Tumor Implantation: LNCaP human prostate cancer cells were subcutaneously implanted into the mice.

-

Treatment Groups:

-

Endpoints: Tumor growth inhibition and changes in body weight were monitored over the course of the study[7].

-

Pharmacokinetic Analysis: Unbound plasma exposure of this compound was measured to correlate with the cellular mechanistic IC50[1].

Synergistic Efficacy with Targeted Alpha Therapies

A key finding from the preclinical evaluation of this compound is its ability to synergistically enhance the anti-tumor activity of targeted alpha therapies, such as the PSMA-targeted thorium-227 conjugate BAY 2315497[1][7]. Targeted alpha therapies induce complex and highly localized DSBs, which are challenging for cancer cells to repair. By inhibiting the NHEJ pathway with this compound, the repair of these radiation-induced DSBs is further compromised, leading to a significant increase in tumor cell killing compared to either agent alone[1][7]. This synergistic relationship is depicted in the logical diagram below.

Conclusion

This compound is a potent and selective inhibitor of DNA-PK, a key enzyme in the non-homologous end joining pathway of DNA double-strand break repair. Preclinical data demonstrate its ability to inhibit DNA repair both in vitro and in vivo. Notably, this compound exhibits strong synergistic anti-tumor activity when combined with targeted alpha therapies, highlighting its potential as a valuable component of combination cancer therapies. Further clinical investigation of this compound is warranted to fully elucidate its therapeutic potential in oncology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Alternative non-homologous end joining repair: a master regulator of genomic instability in cancer - Caracciolo - Precision Cancer Medicine [pcm.amegroups.org]

- 3. Frontiers | Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. drughunter.com [drughunter.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

Preclinical Profile of BAY-8400: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8400 is a potent and selective, orally active inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[4] By inhibiting DNA-PK, this compound can potentiate the effects of DNA-damaging agents, such as radiotherapy and certain chemotherapeutics, making it a promising candidate for combination cancer therapy.[4][5] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action: Targeting the DNA Damage Response

This compound exerts its therapeutic effect by inhibiting the catalytic activity of DNA-PK. This enzyme is a serine/threonine protein kinase that is activated upon binding to the ends of double-stranded DNA breaks.[6] Once activated, DNA-PK phosphorylates a variety of downstream targets, including itself, to facilitate the repair of the damaged DNA through the NHEJ pathway. Inhibition of DNA-PK by this compound disrupts this repair process, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.

Caption: Mechanism of action of this compound in the DNA double-strand break repair pathway.

In Vitro Studies

Biochemical and Cellular Potency

This compound demonstrates potent inhibition of DNA-PK in both biochemical and cellular assays.[4] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Type | Target/Cell Line | IC50 (nM) |

| Biochemical Assay | DNA-PK | 81 |

| Cellular Mechanistic (γH2AX) | HT-144 | 69 |

| Data sourced from Berger M, et al. J Med Chem. 2021.[4] |

Experimental Protocols

DNA-PK Biochemical Assay (General Protocol):

While the specific protocol used for this compound is proprietary, a general method for assessing DNA-PK inhibition involves a kinase assay.[7][8][9]

-

Reaction Setup: A reaction mixture is prepared containing the DNA-PK enzyme, a specific peptide substrate, and a buffer system with necessary cofactors like MgCl2 and ATP.[7][10]

-

Inhibitor Addition: Varying concentrations of the test compound (this compound) are added to the reaction mixture.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration.[9]

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity measurement if using radiolabeled ATP, or more commonly, through luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[7][8]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

γH2AX Cellular Mechanistic Assay (General Protocol):

The γH2AX assay is a widely used method to quantify DNA double-strand breaks in cells.[1][11][12]

-

Cell Culture and Treatment: A suitable cell line (e.g., HT-144) is cultured and treated with a DNA-damaging agent to induce DSBs, in the presence of varying concentrations of this compound.

-

Cell Fixation and Permeabilization: After treatment, the cells are fixed (e.g., with paraformaldehyde) and permeabilized to allow antibody access to intracellular proteins.

-

Immunostaining: The cells are incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX). Subsequently, a fluorescently labeled secondary antibody is used to detect the primary antibody.

-

Analysis: The level of γH2AX is quantified, typically by flow cytometry or high-content imaging, which measures the fluorescence intensity per cell.[1][12]

-

Data Analysis: The IC50 value is determined by the concentration of this compound that causes a 50% reduction in the γH2AX signal.

Caption: Generalized workflow for the in vitro evaluation of this compound.

In Vitro Pharmacokinetic Profile

The in vitro pharmacokinetic properties of this compound were assessed to predict its drug-like characteristics.

| Parameter | Species/System | Result |

| Metabolic Stability (Fmax) | Human Hepatocytes | 54% |

| Rat Hepatocytes | 60% | |

| Mouse Hepatocytes | 28% | |

| CYP Inhibition (IC50) | CYP3A4 | 15 µM |

| CYP1A2, 2C8, 2C9, 2D6 | No relevant inhibition up to 20 µM | |

| Permeability (Papp A→B) | Caco-2 | 305 nm/s |

| Efflux Ratio | Caco-2 | 0.7 |

| Data sourced from Berger M, et al. J Med Chem. 2021.[13] |

In Vivo Studies

Pharmacokinetic Properties

The in vivo pharmacokinetic profile of this compound was evaluated in mice and rats following intravenous (IV) and oral (PO) administration.

| Parameter | Mouse (0.3 mg/kg IV) | Rat (0.3 mg/kg IV) | Rat (PO) |

| Blood Clearance (L/h/kg) | 8.1 | 2.2 | - |

| Volume of Distribution (L/kg) | 3.7 | 1.8 | - |

| Half-life (h) | 0.68 | 0.84 | 4 |

| Oral Bioavailability (%) | - | - | 22 |

| Data sourced from Berger M, et al. J Med Chem. 2021.[4] |

Experimental Protocols

Rodent Pharmacokinetic Studies (General Protocol):

-

Animal Models: Studies are typically conducted in common laboratory strains of mice (e.g., C57BL/6, BALB/c) and rats (e.g., Wistar, Sprague Dawley).[5]

-

Drug Administration: For intravenous studies, the compound is administered as a bolus injection into a tail vein.[14] For oral studies, the compound is administered via oral gavage.

-

Blood Sampling: Blood samples are collected at multiple time points after drug administration.[14] Common sampling sites include the submandibular vein or retro-orbital sinus for mice.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is determined using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

In Vivo Efficacy in a Xenograft Model

The antitumor efficacy of this compound in combination with a targeted alpha therapy (PSMA-targeted thorium-227 conjugate, BAY 2315497) was evaluated in a human prostate cancer xenograft model.

Study Design: LNCaP human prostate cancer cells were subcutaneously implanted into immunocompromised mice. Once tumors reached a certain size, the mice were randomized into treatment groups.

Treatment Groups:

-

Vehicle control

-

This compound alone (150 mg/kg, daily oral gavage)

-

PSMA-TTC alone (150 kBq/kg, single dose)

-

This compound + PSMA-TTC

Results: The combination of this compound and the PSMA-targeted thorium-227 conjugate resulted in significantly enhanced antitumor efficacy compared to either treatment alone.[5]

Experimental Protocols

LNCaP Xenograft Model (General Protocol):

-

Cell Culture: LNCaP cells are cultured in appropriate media until they reach the desired confluence.[4]

-

Cell Preparation and Implantation: The cells are harvested, counted, and resuspended in a suitable medium, often mixed with Matrigel to support tumor growth.[4][15] A specific number of cells (e.g., 1-2 million) are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[4][15]

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment groups, and the administration of the therapeutic agents begins.

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed.

Caption: Workflow for the in vivo efficacy study of this compound in an LNCaP xenograft model.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of DNA-PK with favorable in vitro and in vivo pharmacokinetic properties. The synergistic antitumor activity observed when combined with a targeted alpha therapy in a prostate cancer xenograft model highlights its potential as a combination therapy for cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. LNCaP Xenograft Model | Xenograft Services [xenograft.net]

- 4. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. enamine.net [enamine.net]

- 6. DNA-PK Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 7. promega.com [promega.com]

- 8. DNA-PK Kinase Enzyme System Application Note [worldwide.promega.com]

- 9. DNA-PK Kinase Enzyme System [promega.com]

- 10. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 12. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry | bioRxiv [biorxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

Understanding the Synergistic Activity of Rovoceranib (BAY 1895344) with DNA Damage-Inducing Therapies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Rovoceranib (BAY 1895344) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA Damage Response (DDR) pathway.[1][2][3] The DDR is a complex signaling network that maintains genomic integrity.[4][5] In many cancers, deficiencies in the DDR can lead to increased reliance on alternative repair pathways, creating a vulnerability that can be exploited therapeutically.[4][5] By inhibiting ATR, rovoceranib can prevent cancer cells from repairing DNA damage, leading to cell death, particularly in tumors with existing DDR defects or those subjected to DNA-damaging agents. This guide provides a comprehensive overview of the preclinical and clinical data supporting the synergistic activity of rovoceranib with DNA damage-inducing therapies.

Mechanism of Action: Synthetic Lethality

Rovoceranib's synergistic effect is rooted in the principle of synthetic lethality. Cancer cells with defects in certain DDR genes (e.g., ATM) are particularly dependent on ATR for survival.[6] Inhibition of ATR in these cells, or in combination with therapies that induce DNA damage, leads to an overwhelming accumulation of DNA lesions and subsequent cell death.[4][7]

Below is a diagram illustrating the central role of ATR in the DNA damage response and the mechanism of action for rovoceranib.

Quantitative Data from Preclinical Studies

Rovoceranib has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, with IC50 values ranging from 9 to 490 nmol/L.[8] The sensitivity to rovoceranib is particularly pronounced in cell lines with mutations in the ATM pathway.[8]

Table 1: In Vitro Antiproliferative Activity of Rovoceranib

| Cell Line | Cancer Type | Key Mutations | IC50 (nmol/L) |

| GRANTA-519 | Mantle Cell Lymphoma | ATM | 30 |

| HT-29 | Colorectal Cancer | - | 36 (γH2AX) |

| MCF7 | Breast Cancer | - | - |

| IGROV-1 | Ovarian Cancer | - | - |

| MDA-MB-436 | Breast Cancer | BRCA1 | - |

| LAPC-4 | Prostate Cancer | - | - |

| LOVO | Colorectal Cancer | - | - |

| Data sourced from preclinical studies.[4][8] |

Table 2: In Vivo Efficacy of Rovoceranib as Monotherapy

| Cancer Model | Dosing Schedule | Outcome |

| GRANTA-519 Xenograft | 50 mg/kg, twice daily, 3 days on/4 days off | Strong antitumor efficacy |

| GRANTA-519 Xenograft | (Comparison with AZD6738 and M6620 at MTD) | Superior antitumor efficacy to other ATR inhibitors |

| Data sourced from preclinical studies.[8] |

Synergistic Activity with DNA Damaging Therapies

Preclinical studies have consistently shown that rovoceranib acts synergistically with various DNA damage-inducing therapies.[2][4]

Combination with Chemotherapy

The combination of rovoceranib with platinum-based chemotherapies, such as cisplatin and carboplatin, has demonstrated synergistic antitumor activity.[4]

Table 3: Synergistic Activity with Chemotherapy in Xenograft Models

| Cancer Model | Combination Therapy | Dosing Schedule | Outcome |

| IGROV-1 Ovarian | Rovoceranib + Carboplatin | Rovoceranib: 10 or 20 mg/kg, once daily, 2 on/5 off; 50 mg/kg, twice daily, 3 on/4 off. Carboplatin: 50 mg/kg, once weekly. | Significant synergistic antitumor activity |

| Data sourced from preclinical studies.[4] |

Combination with Radiotherapy

Rovoceranib has been shown to enhance the efficacy of external beam radiotherapy (EBRT), leading to long-lasting tumor growth inhibition.[9]

The workflow for a typical preclinical experiment evaluating this synergy is outlined below.

Combination with Other DDR Inhibitors

A strong synergistic effect is observed when rovoceranib is combined with PARP inhibitors, such as olaparib, particularly in tumors with deficiencies in homologous recombination.[4]

Clinical Development and Patient Response

A first-in-human Phase I trial of rovoceranib in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 40 mg twice daily, 3 days on/4 days off.[1] The most common adverse events were manageable and reversible hematological toxicities.[1][6]

Partial responses were observed in 4 out of 21 patients, with stable disease in 8 patients.[1] Notably, responders often had tumors with ATM protein loss or deleterious ATM mutations.[1] The median duration of response was 315.5 days.[1]

Table 4: Phase I Clinical Trial (NCT03188965) Key Findings

| Parameter | Finding |

| Maximum Tolerated Dose (MTD) | 40 mg BID, 3 days on/4 days off |

| Common Adverse Events | Anemia, neutropenia, thrombocytopenia, fatigue, nausea |

| Objective Response Rate (≥40 mg BID) | 30.7% in patients with and without DDR defects |

| Patient Population with Response | Tumors with ATM protein loss and/or ATM mutations |

| Median Duration of Response | 315.5 days |

| Data sourced from a first-in-human Phase I trial.[1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

In Vitro Proliferation Assays

-

Cell Lines: A broad panel of human cancer cell lines with diverse histological origins and DDR pathway mutations.[8]

-

Method: Cells are seeded in 96-well plates and treated with increasing concentrations of rovoceranib. Cell viability is assessed after a 72-hour incubation period using a standard method like CellTiter-Glo®.

-

Data Analysis: IC50 values are calculated using non-linear regression analysis.

In Vitro Combination Analysis

-

Method: The isobologram method is used to assess the synergistic, additive, or antagonistic effects of combining rovoceranib with other agents, such as cisplatin.[4]

-

Procedure: Cells are treated with various concentrations of each drug alone and in combination. The effect on cell proliferation is measured, and a combination index (CI) is calculated. A CI < 1 indicates synergy.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are implanted with human cancer cell lines.[4]

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and dosed as per the schedules outlined in the tables above.

-

Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.[4]

-

Pharmacodynamic Analysis: Tumor biopsies can be analyzed for biomarkers such as γH2AX and pKAP1 to confirm target engagement.[3]

Logical Relationship of Synergistic Action

The synergistic effect of rovoceranib with DNA-damaging agents can be understood as a multi-step process.

Conclusion

Rovoceranib (BAY 1895344) has demonstrated significant potential both as a monotherapy in cancers with specific DDR deficiencies and as a synergistic partner with a variety of DNA damage-inducing therapies. The preclinical data strongly support its mechanism of action, and early clinical results are promising, particularly in patients with ATM-deficient tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of rovoceranib in combination regimens across a broader range of cancers.

References

- 1. First-in-Human Trial of the Oral Ataxia Telangiectasia and Rad3-Related Inhibitor BAY 1895344 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage-Inducing or Repair-Compromising Therapies in Preclinical Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. A new wave of innovations within the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Frontiers | Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

The Kinase Selectivity Profile of BAY-8400: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of BAY-8400, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound. All data is compiled from publicly available scientific literature.

Introduction to this compound

This compound is an orally active small molecule inhibitor targeting DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2][3][4][5] By inhibiting DNA-PK, this compound has been shown to enhance the efficacy of DNA-damaging agents, such as targeted alpha therapies, in preclinical cancer models.[6][7] The compound emerged from a lead optimization program starting from a triazoloquinoxaline hit identified in a screen for Ataxia Telangiectasia and Rad3-related protein (ATR) inhibitors.[6][7][8]

Kinase Selectivity Profile

The kinase selectivity of this compound has been extensively evaluated through various screening methods, including an in-house kinase panel and the KINOMEscan® profiling service from DiscoverX. These assessments are crucial for understanding the compound's specificity and potential off-target effects.

Biochemical IC50 Data

The half-maximal inhibitory concentration (IC50) of this compound against its primary target, DNA-PK, is 81 nM.[1][3][9] The compound has been profiled against a panel of related kinases to determine its selectivity. A summary of the biochemical IC50 values for key kinases is presented in Table 1.

Table 1: Biochemical IC50 Values of this compound Against a Panel of Kinases

| Kinase | IC50 (nM) |

| DNA-PK | 81 [1][3][9] |

| PI3Kβ | 117[9][10] |

| ATR | 394[9][10] |

| mTOR | 1910[9][10] |

| ATM | 19300[9][10] |

KINOMEscan Profiling

This compound was further evaluated in a KINOMEscan panel consisting of 365 kinases. At a concentration of 1 µM, greater than 50% inhibition was observed for only three kinases, including DNA-PK, demonstrating a high degree of selectivity.[9][10]

Cellular Assay Data

In cellular mechanistic assays, this compound demonstrated potent on-target activity and selectivity. The IC50 for the inhibition of γH2AX phosphorylation in ATM-negative HT-144 cells was 69 nM.[6] The compound showed good selectivity against PI3K and ATR in cellular assays, with IC50 ratios of >15 for PI3K/DNA-PK and >34 for ATR/DNA-PK.[9]

Signaling Pathway

This compound targets the DNA Damage Response (DDR) pathway, specifically the Non-Homologous End Joining (NHEJ) branch. DNA-PK is a critical component of this pathway, responsible for the repair of DNA double-strand breaks. The inhibition of DNA-PK by this compound disrupts this repair mechanism, leading to the accumulation of DNA damage and subsequent cell death, particularly in combination with DNA-damaging agents.

Figure 1: Simplified signaling pathway of the DNA Damage Response, highlighting the role of this compound in the inhibition of the NHEJ pathway.

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited in this guide. These are representative protocols and may not reflect the exact procedures used for generating the this compound data.

KINOMEscan® Assay

The KINOMEscan® technology by DiscoverX is an active site-directed competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Figure 2: General workflow for the KINOMEscan® assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using qPCR. A reduction in the amount of captured kinase in the presence of the test compound indicates binding.

General Protocol:

-

A DNA-tagged kinase, an immobilized ligand, and the test compound (this compound) are combined.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The kinase that binds to the immobilized ligand is captured on a solid support.

-

Unbound components are washed away.

-

The amount of captured, DNA-tagged kinase is quantified using qPCR.

-

The results are compared to a control reaction without the test compound to determine the percentage of inhibition or to calculate the dissociation constant (Kd).

Cellular γH2AX Phosphorylation Assay

This immunofluorescence-based assay quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks, in cells.

Figure 3: General workflow for a cellular γH2AX phosphorylation assay.

Principle: Following DNA damage, histone H2AX is phosphorylated at serine 139 (γH2AX). This modified histone can be detected using a specific primary antibody followed by a fluorescently labeled secondary antibody. The fluorescence intensity or the number of foci per nucleus is then quantified.

General Protocol:

-

Cells (e.g., HT-144) are seeded in microplates and treated with this compound at various concentrations, often in combination with a DNA-damaging agent.

-

After treatment, the cells are fixed with a solution like formaldehyde and permeabilized with a detergent (e.g., Triton X-100 or ethanol) to allow antibody entry.

-

The cells are incubated with a primary antibody specific for γH2AX.

-

After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

The nuclear DNA is counterstained with a dye such as DAPI or propidium iodide.

-

The cells are imaged using high-content microscopy or analyzed by flow cytometry to quantify the γH2AX signal. The IC50 is calculated based on the dose-dependent inhibition of γH2AX formation.

Cellular pAKT (Ser473) Phosphorylation Assay

This assay measures the phosphorylation of AKT at serine 473, a downstream marker of the PI3K/mTOR signaling pathway, to assess off-target activity of kinase inhibitors.

References

- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abioreagents.com [abioreagents.com]

- 3. mesoscale.com [mesoscale.com]

- 4. drughunter.com [drughunter.com]

- 5. abmole.com [abmole.com]

- 6. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Assay Panel [bio-protocol.org]

- 8. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mesoscale.com [mesoscale.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

BAY-8400: A Technical Guide to a Novel DNA-PK Inhibitor for Enhanced DNA Double-Strand Break Repair Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8400 is a novel, orally active, and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, one of the two major cellular mechanisms for repairing DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.[3][4] The inhibition of DNA-PK represents a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[3][5] This technical guide provides an in-depth overview of the preclinical data and mechanism of action of this compound, with a focus on its effect on DNA double-strand break repair.

Core Mechanism: Inhibition of the DNA-PK Signaling Pathway

DNA-PK is a serine/threonine protein kinase composed of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[6] In the event of a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs. This binding activates the kinase function of DNA-PKcs, initiating a signaling cascade that leads to the recruitment of other repair factors and the eventual ligation of the broken ends.[6][7]

This compound exerts its effect by directly inhibiting the catalytic activity of DNA-PKcs. By blocking this key enzyme, this compound prevents the completion of the NHEJ repair process. This leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells that are often more reliant on specific DNA repair pathways due to their high proliferation rate and existing genomic instability.

Below is a diagram illustrating the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Kinase | Biochemical IC50 (nM) | Cellular Mechanistic IC50 (nM) |

| DNA-PK | 81 | 69 (γH2AX in HT-144 cells) |

| PI3Kβ | 117 | >15-fold selective vs. DNA-PK |

| ATR | 394 | >34-fold selective vs. DNA-PK |

| mTOR | 1910 | Not determined |

| ATM | 19300 | Not determined |

Data sourced from Berger M, et al. J Med Chem. 2021.

Table 2: In Vivo Efficacy of this compound in Combination with Targeted Alpha Therapy

| Treatment Group | Tumor Growth Inhibition | Animal Model |

| Vehicle Control | - | LNCaP human prostate cancer xenograft |

| Isotype Control (150 kBq/kg) | - | LNCaP human prostate cancer xenograft |

| PSMA-TTC BAY 2315497 (150 kBq/kg) | Significant | LNCaP human prostate cancer xenograft |

| This compound (150 mg/kg, daily) | Moderate | LNCaP human prostate cancer xenograft |

| This compound + PSMA-TTC BAY 2315497 | Synergistic and Superior to Monotherapy | LNCaP human prostate cancer xenograft |

Data sourced from Berger M, et al. J Med Chem. 2021.

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound.

Biochemical DNA-PK Activity Assay (TR-FRET)

This assay was utilized to determine the in vitro potency of this compound against the DNA-PK enzyme.

References

- 1. drughunter.com [drughunter.com]

- 2. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Double‐strand DNA break repair: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Cornerstone of Genomic Integrity: A Technical Guide to DNA-PK Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the foundational science behind the inhibition of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the cellular response to DNA damage. Understanding the core mechanisms of DNA-PK and its role in the Non-Homologous End Joining (NHEJ) pathway is paramount for developing novel therapeutics, particularly in oncology. This document provides a detailed overview of the signaling pathways, experimental methodologies to assess inhibitor efficacy, and a summary of key quantitative data for prominent inhibitors.

DNA-Dependent Protein Kinase (DNA-PK): The Guardian of the Genome

DNA-PK is a nuclear serine/threonine protein kinase that plays an instrumental role in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] The DNA-PK holoenzyme is a complex composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric DNA-binding regulatory subunit known as Ku, which consists of Ku70 and Ku80 proteins.[2][3]

While its most well-characterized function is in the NHEJ pathway, DNA-PK's influence extends to other vital cellular processes, including:

-

V(D)J Recombination: A process essential for generating diversity in the immune system.[4]

-

Telomere Maintenance: Protecting the ends of chromosomes to prevent degradation and fusion.[1][5]

-

Transcription Regulation: Modulating the expression of various genes.[1][6]

-

Cell Cycle Control: Participating in checkpoints that respond to DNA damage.[5]

The central role of DNA-PK in DSB repair makes it a compelling target for cancer therapy, where the goal is often to potentiate the effects of DNA-damaging agents like radiotherapy and chemotherapy.[5][7]

The Non-Homologous End Joining (NHEJ) Pathway

NHEJ is the predominant pathway for repairing DSBs in human cells, particularly during the G0 and G1 phases of the cell cycle when a sister chromatid is not available for high-fidelity homologous recombination repair.[8][9] Unlike homologous recombination, NHEJ directly ligates the broken DNA ends without the need for a template, a process that is efficient but can be prone to introducing small errors like insertions or deletions.[9][10]

The canonical NHEJ pathway proceeds through several key steps:

-

DSB Recognition: The Ku70/Ku80 heterodimer recognizes and binds to the broken DNA ends, forming a ring-like structure that protects the ends from degradation.[11][12]

-

DNA-PKcs Recruitment: Ku serves as a scaffold to recruit the DNA-PKcs catalytic subunit, forming the active DNA-PK holoenzyme. This binding event activates the kinase function of DNA-PKcs.[3][9]

-

Synapsis and End Processing: The DNA-PK complex helps to bring the two DNA ends together (synapsis). DNA-PKcs then autophosphorylates itself and phosphorylates other downstream targets, such as the nuclease Artemis, which processes and cleans incompatible DNA overhangs.[2][13][14]

-

Ligation: Finally, the processed ends are joined together by a complex consisting of DNA Ligase IV, XRCC4, and XLF (XRCC4-like factor).[11][13]

Mechanism and Cellular Consequences of DNA-PK Inhibition

The primary strategy for inhibiting DNA-PK involves small molecules that act as ATP competitors.[15] These inhibitors bind to the ATP-binding pocket within the kinase domain of DNA-PKcs, preventing the phosphorylation of its substrates and thereby halting the NHEJ repair cascade.[15] A newer class of inhibitors acts through an alternative mechanism by blocking the initial interaction between the Ku subunit and DNA.[16]

Inhibition of DNA-PK leads to several critical downstream cellular effects:

-

Impaired DSB Repair: The NHEJ pathway is blocked, leading to the accumulation of unrepaired DSBs. This effect is significantly amplified when cells are challenged with exogenous DNA-damaging agents like ionizing radiation or certain chemotherapies.[17][18]

-

Genomic Instability: The failure to repair DSBs results in chromosomal aberrations and overall genomic instability.

-

Cell Fate Determination: The sustained presence of extensive DNA damage triggers cellular failsafe mechanisms. Depending on the cellular context and the extent of the damage, this can lead to:

-

Apoptosis (Programmed Cell Death): The cell initiates a self-destruction sequence to eliminate itself before it can propagate potentially harmful mutations.

-

Cellular Senescence: The cell enters a state of irreversible growth arrest, preventing its proliferation.

-

Quantitative Analysis of DNA-PK Inhibitors

A range of small molecule inhibitors targeting DNA-PK have been developed. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

| Inhibitor | Other Names | Mechanism | DNA-PK IC50 (in vitro) | Other Key Targets (IC50) |

| AZD7648 | ATP-Competitive | 0.6 nM[1] | Highly selective (>100-fold vs other kinases)[9] | |

| Peposertib | M3814, Nedisertib | ATP-Competitive | <3 nM[3][8] | Selective |

| NU7441 | KU-57788 | ATP-Competitive | 14 nM[9][13] | mTOR (1.7 µM), PI3K (5 µM)[9][11] |

| CC-115 | ATP-Competitive | 13 nM[7][9][10] | mTOR (21 nM)[7][9] | |

| NU7026 | ATP-Competitive | 0.23 µM[8][9] | PI3K (13 µM)[9] | |

| Wortmannin | Covalent, ATP site | 16-120 nM | PI3K (3 nM), ATM (150 nM)[9] | |

| LY294002 | ATP-Competitive | 1.4 µM[3] | PI3Kα/δ/β (~0.5-1 µM), CK2 (98 nM)[3][9] |

Note: IC50 values can vary based on assay conditions (e.g., ATP concentration).

Key Experimental Protocols

Evaluating the efficacy of DNA-PK inhibitors requires a suite of specialized in vitro and cell-based assays.

In Vitro DNA-PK Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified DNA-PK enzyme.

Methodology (Luminescence-Based - e.g., ADP-Glo™):

-

Reaction Setup: In a multi-well plate, combine purified human DNA-PK enzyme, a specific peptide substrate (e.g., a p53-derived peptide), and calf thymus DNA (to activate the enzyme).

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (or vehicle control) to the wells and pre-incubate for 15-30 minutes.

-

Initiate Reaction: Start the kinase reaction by adding a solution containing ATP. Incubate at 30°C or 37°C for a defined period (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced by DNA-PK into ATP.

-

-

Luminescence Reading: The newly synthesized ATP is used by a luciferase to produce a light signal, which is proportional to the amount of ADP formed and thus to DNA-PK activity. Read the luminescence on a plate reader.

-

Data Analysis: Plot the relative luminescence against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Cellular NHEJ Activity Assay (Immunofluorescence)

Objective: To measure the impact of DNA-PK inhibition on the repair of DSBs within cells.

Methodology (γH2AX Foci Formation):

-

Cell Culture: Plate cells (e.g., a human cancer cell line) on glass coverslips and allow them to adhere.

-

Treatment: Pre-treat cells with the DNA-PK inhibitor or vehicle control for a specified time (e.g., 1 hour).

-

Induce Damage: Induce DSBs using a controlled dose of ionizing radiation (IR) or a radiomimetic drug like bleomycin.

-

Repair Incubation: Return cells to the incubator for various time points (e.g., 1, 4, 24 hours) to allow for DNA repair.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the membranes with a detergent like Triton X-100.

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., BSA or serum).

-

Incubate with a primary antibody against a DSB marker, typically anti-phospho-Histone H2A.X (Ser139), known as γH2AX.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of distinct fluorescent foci (γH2AX foci) per nucleus. A persistence of foci at later time points in inhibitor-treated cells indicates impaired DSB repair.

Clinical Applications and Future Directions

The rationale for using DNA-PK inhibitors in the clinic is to act as sensitizing agents, enhancing the efficacy of established cancer treatments.[1][7] By preventing cancer cells from repairing the DNA damage induced by radiotherapy or certain chemotherapies (e.g., topoisomerase II inhibitors), these inhibitors can lower the threshold for inducing cell death.[17] Several DNA-PK inhibitors, including Peposertib (M3814) and AZD7648, are currently being evaluated in clinical trials, often in combination with radiation or other DNA-damaging agents.

Future research will focus on identifying predictive biomarkers to select patients most likely to benefit from DNA-PK inhibition, exploring novel combination strategies, and managing potential toxicities, as these inhibitors can also sensitize normal tissues to damage.[18] The continued investigation into the foundational science of DNA-PK provides a robust framework for the development of next-generation cancer therapies aimed at exploiting the DNA damage response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. selleckchem.com [selleckchem.com]

- 8. CC-115 | DNA-PK | PI3K | mTOR | TargetMol [targetmol.com]

- 9. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NU 7441 | DNA-dependent Protein Kinase Inhibitors: R&D Systems [rndsystems.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Molecularly Driven Phase 1b Dose Escalation and Dose Expansion Study of the DNA-PK Inhibitor Peposertib (M3814) in Combination with the ATR Inhibitor M1774 | Dana-Farber Cancer Institute [dana-farber.org]

- 17. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

BAY-8400: A Technical Deep Dive into a Novel DNA-PK Inhibitor for Oncological Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core scientific principles of BAY-8400, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). As a pivotal component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, DNA-PK represents a compelling target in oncology. This document provides a comprehensive overview of this compound's mechanism of action, preclinical data, and the experimental protocols utilized in its initial characterization, offering a valuable resource for researchers in the field of oncology and drug development.

Core Mechanism of Action: Targeting the DNA Damage Response

This compound is an orally active small molecule that selectively inhibits the catalytic subunit of DNA-PK (DNA-PKcs)[1][2][3]. DNA-PK is a critical enzyme in the NHEJ pathway, a major mechanism for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage[4]. In many cancer cells, the reliance on the often error-prone NHEJ pathway is heightened, making it a strategic target for therapeutic intervention. By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by DNA-damaging agents, leading to the accumulation of genomic instability and subsequent cancer cell death. This synergistic effect makes this compound a promising candidate for combination therapies with radiation or chemotherapy.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| DNA-PK | Biochemical | 81 | [1][2][3] |

| DNA-PK | Cellular (γH2AX) | 69 | [1] |

| PI3Kβ | Biochemical | 117 | |

| ATR | Biochemical | 394 | |

| mTOR | Biochemical | 1910 | |

| ATM | Biochemical | 19300 |

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Administration | Dose (mg/kg) | Key Findings | Reference |

| Rat | Intravenous | 0.3 | Moderate blood clearance, high volume of distribution, short half-life. | [1] |

| Rat | Oral | 10 | Moderate oral bioavailability. | [1] |

| Mouse | Oral | 150 | Sufficient unbound plasma concentrations to cover the cellular mechanistic IC50. | [1] |

Table 3: In Vivo Efficacy of this compound in LNCaP Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Vehicle Control | Daily | - | [1] |

| This compound | 150 mg/kg, daily | Minimal | [1] |

| Targeted Alpha Therapy (TAT) | Single dose | Moderate | [1] |

| This compound + TAT | Combination | Significant | [1] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial research on this compound.

In Vivo LNCaP Xenograft Model

-

Cell Line: LNCaP human prostate cancer cells.

-

Animals: Male immunodeficient mice (e.g., NMRI nude or SCID).

-

Cell Implantation: LNCaP cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel. A specific number of cells (e.g., 1 x 10^6) is then subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

-

Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups.

-

Vehicle Control: Administered daily via oral gavage.

-

This compound: Administered daily at a specified dose (e.g., 150 mg/kg) via oral gavage.

-

Targeted Alpha Therapy (TAT): A single intravenous injection of a radiolabeled antibody targeting a tumor-specific antigen (e.g., PSMA).

-

Combination Therapy: Administration of both this compound and TAT as per their respective schedules.

-

-

Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight of the animals is also monitored as a measure of toxicity.

In Vivo Pharmacokinetics in Rats

-

Animals: Male Wistar rats.

-

Formulation: this compound is formulated in a suitable vehicle for both intravenous and oral administration.

-

Intravenous (IV) Administration: A single dose (e.g., 0.3 mg/kg) is administered via a cannulated vein.

-

Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered via oral gavage.

-

Blood Sampling: Blood samples are collected at multiple time points post-administration from a cannulated artery or via tail vein bleeding.

-

Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the DNA-PK signaling pathway and a typical experimental workflow for evaluating a DNA-PK inhibitor.

References

- 1. Repair Pathway Choices and Consequences at the Double-Strand Break - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Double-strand break repair model - Wikipedia [en.wikipedia.org]

- 3. Double‐strand DNA break repair: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BAY-8400 in Cancer Cell Lines

Introduction

BAY-8400 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] In many cancer types, DNA-PK is overexpressed and contributes to therapeutic resistance by repairing DNA damage induced by radiation and chemotherapy.[3][4] By inhibiting DNA-PK, this compound sensitizes cancer cells to DNA-damaging agents, representing a promising strategy in cancer therapy.[2][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action

DNA-PK is a serine/threonine protein kinase composed of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[6][7] The Ku heterodimer recognizes and binds to DNA double-strand breaks, recruiting and activating DNA-PKcs.[2][8] Activated DNA-PKcs then phosphorylates various downstream targets to facilitate the ligation of the broken DNA ends.[9] this compound inhibits the catalytic activity of DNA-PKcs, thereby blocking the NHEJ repair pathway.[1] This leads to an accumulation of DNA damage and subsequent cell death, particularly when combined with DNA-damaging treatments.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| DNA-PK IC50 | 81 nM | Biochemical Assay | [1] |

| PI3Kβ IC50 | 117 nM | Biochemical Assay | [10] |

| ATR IC50 | 394 nM | Biochemical Assay | [10] |

| mTOR IC50 | 1910 nM | Biochemical Assay | [10] |

| ATM IC50 | 19300 nM | Biochemical Assay | [10] |

DNA-PK Signaling Pathway

Caption: DNA-PK pathway and this compound inhibition.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 of this compound

This protocol outlines the use of a luminescent cell viability assay, such as CellTiter-Glo®, to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest (e.g., LNCaP for prostate cancer)[2]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate for 72-96 hours at 37°C and 5% CO2.[2]

-

-

Cell Viability Measurement:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of treated wells to the vehicle control wells.

-

Plot the normalized values against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Protocol 2: Immunofluorescence Staining for γH2AX to Assess DNA Damage

This protocol is designed to visualize and quantify DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX), a marker of DNA damage. This assay can be used to confirm the mechanism of action of this compound, especially in combination with a DNA-damaging agent like ionizing radiation (IR) or doxorubicin.[12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DNA-damaging agent (e.g., Doxorubicin or access to an irradiator)

-

Glass coverslips in 24-well plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX)

-